Ethyl 4-nitroso-1-piperazinecarboxylate

Analytical Chemistry Chromatography Physicochemical Properties

For accurate nitrosamine impurity testing, generic substitution is not scientifically sound. This exact compound, Ethyl 4-nitroso-1-piperazinecarboxylate, is a critical reference standard for ANDA-focused AMV and QC. Its unique logP (1.06) and ester structure define its specific carcinogenic and analytical profile, making it essential for resolving closely related impurities by HPLC. Ensure compliance and reliable data; procure this well-characterized standard from a qualified supplier.

Molecular Formula C7H13N3O3
Molecular Weight 187.2 g/mol
CAS No. 13256-15-0
Cat. No. B086846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-nitroso-1-piperazinecarboxylate
CAS13256-15-0
Molecular FormulaC7H13N3O3
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)N=O
InChIInChI=1S/C7H13N3O3/c1-2-13-7(11)9-3-5-10(8-12)6-4-9/h2-6H2,1H3
InChIKeyOYHRVILJSHWJAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Nitroso-1-Piperazinecarboxylate (CAS 13256-15-0) – Technical Baseline and Procurement Context


Ethyl 4-nitroso-1-piperazinecarboxylate (CAS 13256-15-0), a nitrosamine derivative of piperazine bearing an ethyl ester substituent, has a molecular weight of 187.2 g/mol and a molecular formula of C7H13N3O3 . This compound is classified as an N-nitrosopiperazine, a structural subclass of the N-nitrosamine cohort of concern [1]. Its primary industrial and scientific utility resides in its role as a certified reference standard for analytical method development, validation, and quality control applications in the pharmaceutical sector, particularly in the context of nitrosamine impurity testing [2].

Why Substituting Ethyl 4-Nitroso-1-Piperazinecarboxylate with Other Nitrosopiperazines Compromises Analytical and Safety Fidelity


Generic substitution among N-nitrosopiperazines is scientifically unsound due to marked differences in molecular structure, physicochemical properties, and toxicological potency. Even minor structural variations, such as the nature of the substituent on the piperazine ring, directly influence the compound's activation energy for DNA alkylation and its resultant carcinogenic potential [1][2]. For instance, within the piperazine subclass, the presence and position of methyl groups or the type of ester moiety dictate whether the compound is classified as a potent carcinogen or is essentially non-carcinogenic [1][3]. These differences preclude any assumption of functional equivalence and necessitate the use of the exact, well-characterized compound for reliable analytical reference and toxicological assessment .

Quantitative Evidence Differentiating Ethyl 4-Nitroso-1-Piperazinecarboxylate (CAS 13256-15-0) from Analogs


Physicochemical Property Differentiation: LogP and Hydrophobicity

Ethyl 4-nitroso-1-piperazinecarboxylate exhibits a distinct hydrophobicity profile compared to its close analog, benzyl 4-nitrosopiperazine-1-carboxylate. The ethyl ester derivative has a predicted logP of 1.06 , while the benzyl ester analog, with its larger aromatic group, is predicted to have a significantly higher logP, indicative of greater lipophilicity . This difference directly impacts chromatographic retention times and solubility characteristics, which are critical for developing and validating analytical methods for nitrosamine impurities.

Analytical Chemistry Chromatography Physicochemical Properties

Acute In Vivo Toxicity Benchmarking: A Class-Level LD50 Comparison

A defined acute toxicity value is available for this specific compound, enabling a more precise risk assessment compared to uncharacterized analogs. Ethyl 4-nitroso-1-piperazinecarboxylate has a reported subcutaneous LD50 in rats of 400 mg/kg . While direct LD50 data for many other nitrosopiperazine analogs are not readily available, this value provides a quantitative benchmark that is essential for occupational safety and material handling procedures, distinguishing it from compounds with completely unknown acute toxicity profiles.

Toxicology Safety Assessment Nitrosamine Potency

Carcinogenic Potency Differentiation via Quantum Chemical Activation Barriers

Quantum chemical calculations demonstrate that the activation energy profile for DNA alkylation is a key differentiator of carcinogenic potency among nitrosamines. N-nitrosopiperazine (NPZ), the parent scaffold of this compound, is computationally classified as carcinogenic, with a free energy profile favoring kinetically controlled formation of stable DNA adducts over water adducts [1]. This contrasts with non-carcinogenic N-nitrosamines like NTBA, whose thermodynamically controlled pathways preferentially form water adducts. Within the piperazine subclass, 1-methyl-4-nitrosopiperazine is noted as being among the most potent [2]. This provides a framework for understanding the compound's inherent risk profile relative to structurally distinct nitrosamines and underscores the importance of its precise structural identity.

Computational Toxicology Carcinogenicity Assessment Risk Evaluation

Regulatory Classification and Hazard Communication: GHS Categorization

Ethyl 4-nitroso-1-piperazinecarboxylate carries a specific set of Globally Harmonized System (GHS) hazard classifications that directly impact its handling, storage, and transportation. It is classified with H351 (Suspected of causing cancer) and carries a German water hazard class of 3 (WGK 3), indicating severe hazard to waters [1]. This regulatory profile is not universal among all nitrosopiperazines and is crucial for compliance with laboratory safety and environmental regulations, as well as for proper risk communication on safety data sheets (SDS).

Regulatory Compliance Safety Data Hazard Assessment

Atmospheric Fate and Environmental Persistence: OH Radical Reactivity

The compound's predicted reaction rate with hydroxyl radicals in the atmosphere provides a measurable differentiator for environmental fate modeling. Ethyl 4-nitroso-1-piperazinecarboxylate has a calculated overall OH rate constant of 45.95 x 10⁻¹² cm³/molecule-sec . This value is a key input for estimating its atmospheric lifetime and is specific to this compound's electronic and steric structure. It can be compared to the rate constants of other nitrosamines to assess relative persistence in the environment, informing decisions related to emissions and waste handling.

Environmental Chemistry Atmospheric Science Degradation Kinetics

Optimal Application Scenarios for Ethyl 4-Nitroso-1-Piperazinecarboxylate (CAS 13256-15-0) Based on Evidence


Certified Reference Standard for Nitrosamine Impurity Testing in Pharmaceutical QC

This is the primary, evidence-supported application. The compound is explicitly offered as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications, particularly for Abbreviated New Drug Applications (ANDA) . Its defined identity and purity are essential for accurately identifying and quantifying this specific nitrosamine impurity during the commercial production of pharmaceuticals, where regulatory limits are stringent [1].

Analytical Method Development and Validation for Reversed-Phase HPLC

The specific physicochemical properties of the compound, such as its logP of 1.06 , make it a suitable analyte for developing and validating reversed-phase HPLC methods. Its distinct retention time, dictated by its unique hydrophobicity, allows for the optimization of separation parameters (e.g., mobile phase composition, column selection) for the resolution of closely related nitrosamine impurities, a critical task in pharmaceutical analysis.

Reference Material in Computational and In Silico Toxicological Studies

Given the class-level computational data available for the nitrosopiperazine scaffold [2], this compound can serve as a reference material in studies employing in silico models for predicting nitrosamine carcinogenicity. Its well-defined structure serves as an input for quantum chemical calculations (e.g., DFT) aimed at understanding activation barriers and DNA adduct formation, contributing to read-across and weight-of-evidence approaches in regulatory toxicology [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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